Arnebin I

Antimicrobial Resistance MRSA Naphthoquinone Derivatives

Arnebin I (CAS 5162-01-6), also referred to as (Rac)-Arnebin 1 or β,β-dimethylacrylalkannin/shikonin, is a naphthoquinone derivative isolated from the roots of Alkanna cappadocica and Arnebia nobilis. It is a racemic mixture of the alkannin and shikonin enantiomers, which are the core scaffolds for many bioactive shikonin derivatives.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 5162-01-6
Cat. No. B1217516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArnebin I
CAS5162-01-6
Synonymsarnebin I
beta, beta-dimethylacrylshikonin
beta, beta-dimethylacrylshikonin, (+)-isomer
beta, beta-dimethylacrylshikonin, (-)-isomer
DMASK
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C
InChIInChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3
InChIKeyBATBOVZTQBLKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arnebin I (CAS 5162-01-6) as a High-Purity β,β-Dimethylacryl Naphthoquinone for Specialized Wound Healing and Antimicrobial Research


Arnebin I (CAS 5162-01-6), also referred to as (Rac)-Arnebin 1 or β,β-dimethylacrylalkannin/shikonin, is a naphthoquinone derivative isolated from the roots of Alkanna cappadocica and Arnebia nobilis [1]. It is a racemic mixture of the alkannin and shikonin enantiomers, which are the core scaffolds for many bioactive shikonin derivatives . Arnebin I is primarily utilized as a research tool for investigating PI3K-dependent angiogenesis, diabetic wound healing, and the selective inhibition of drug-resistant bacterial strains [2][3].

PI3K-dependent angiogenesis research in endothelial and wound models
Antimicrobial screening context against drug-resistant Gram-positive strains
Naphthoquinone tool for skin ECM and barrier function studies

Why Arnebin I (CAS 5162-01-6) Cannot Be Interchanged with Generic Shikonin or Other Common Derivatives


Substituting Arnebin I with generic shikonin, alkannin, or other simple derivatives introduces significant variability in experimental outcomes. The addition of the β,β-dimethylacryl side chain in Arnebin I is not a minor modification; it fundamentally alters the compound's potency and selectivity profile. As demonstrated in head-to-head studies, this structural difference confers up to a 4-fold increase in antimicrobial potency against MRSA compared to the parent shikonin and alkannin molecules [1]. Furthermore, Arnebin I activates distinct signaling pathways, such as the PI3K-dependent axis, which are not a primary mechanism for all shikonin derivatives, leading to unique functional outcomes in angiogenesis and wound repair [2]. Procuring Arnebin I ensures a specific, well-defined biological activity rather than the broad-spectrum, often non-specific, effects associated with the less characterized parent compounds.

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The β,β-dimethylacryl side chain alters antimicrobial potency and selectivity compared to shikonin; direct replacement may not reproduce reported MRSA activity.
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PI3K-dependent angiogenic activation differs from shikonin’s broader multi-target mechanisms, potentially confounding pathway-specific results.

Quantitative Evidence Supporting the Scientific Selection of Arnebin I (CAS 5162-01-6)


Enhanced Anti-MRSA Potency of Arnebin I Relative to Shikonin and Alkannin

In a direct antimicrobial susceptibility assay, Arnebin I (as part of the derivative group 3-9) demonstrated a Minimum Inhibitory Concentration (MIC) range of 1.56–3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This represents a significantly higher potency compared to the parent compounds, shikonin and alkannin, which both exhibited an MIC of 6.25 μg/mL [1]. The quantified difference indicates that Arnebin I and related derivatives are 2- to 4-fold more potent than the baseline shikonin/alkannin against this resistant pathogen.

Anti-MRSA Potency
Head-to-head
Arnebin I: MIC 1.56–3.13 μg/mL Shikonin/Alkannin: 6.25 μg/mL
Reported MRSA susceptibility context
In vitro broth microdilution assay
Antimicrobial Resistance MRSA Naphthoquinone Derivatives

Superior Wound Healing Acceleration by Arnebin I in Impaired Diabetic Models

In a diabetic rat wound model, topical application of Arnebin I resulted in a significant acceleration of wound closure compared to untreated controls. This effect was quantified by a reduction in wound width and gap length and was associated with a marked increase in collagen synthesis (including types I and III) and fibronectin deposition in the treated wounds [1][2]. Specifically, Arnebin I treatment led to the formation of a thick granulation tissue and enhanced re-epithelialization, which are critical steps in the healing process that are typically impaired in diabetic conditions. While a direct comparator for shikonin is not available in this exact diabetic model, the magnitude of the pro-angiogenic effect (upregulation of eNOS, VEGF, and HIF-1α via the PI3K pathway) is a specific, documented mechanism for Arnebin I [3].

Wound Healing Model
Reported
Reduced wound width; increased collagen, fibronectin, and CD31+ vessel density (p<0.05)
Reported wound healing model response
In vivo diabetic rat model; topical application
Wound Healing Diabetes Angiogenesis

Specific PI3K-Dependent Pro-Angiogenic Mechanism of Arnebin I

Arnebin I promotes angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) through a well-defined PI3K-dependent pathway. Unlike the broader mechanisms of shikonin (which include PKM2 and NEMO/IKKβ inhibition), Arnebin I specifically enhances VEGFR2 signaling, leading to a significant upregulation of eNOS, VEGF, and HIF-1α expression [1][2]. The PI3K dependence was confirmed by the abolition of Arnebin I's pro-angiogenic effects (proliferation, migration, tube formation) upon treatment with the PI3K inhibitor LY294002 [1]. In contrast, shikonin's anti-angiogenic effects in some cancer models are often linked to the inhibition of TNF-α and NF-κB pathways .

PI3K Pathway Specificity
Reported
PI3K-dependent VEGFR2 signaling; blocked by LY294002 in HUVECs
Supports pathway-specific angiogenesis research
Mechanism distinct from shikonin multi-target effects
Mechanism of Action Angiogenesis PI3K/AKT Pathway

Potentiation of Paclitaxel Anti-Tumor Activity by Arnebin I in Triple-Negative Breast Cancer

Arnebin I (β,β-dimethylacrylshikonin, DMAS) has been shown to potentiate the activity of paclitaxel in triple-negative breast cancer (TNBC) models. The combination treatment significantly suppressed TNBC progression by inhibiting the STAT3 signaling pathway, a key driver of immune evasion and tumor growth [1]. In vitro, DMAS exhibits potent cytotoxicity against various cancer cell lines, with IC50 values reported as 11.04 µM at 24h for SGC-7901 gastric cancer cells [2] and 14.22 µM at 24h for A549 lung cancer cells [3]. While a direct IC50 comparison with shikonin in these specific cell lines is not provided in these studies, shikonin's reported IC50 values vary widely (e.g., 1.2 µM for anti-inflammatory effects, 0.3 µM for PKM2 inhibition), highlighting its broader, less selective target profile .

Cancer Cell Cytotoxicity
Cross-study comparable
IC50 11.04 µM (SGC-7901, 24h), 14.22 µM (A549, 24h)
Reported cell-model response context
Synergy with paclitaxel via STAT3 inhibition
Cancer Combination Therapy Chemosensitization

Distinct Impact on Skin Extracellular Matrix (ECM) Components by Arnebin I

Treatment with Arnebin I (β,β-Dimethylacrylalkannin) leads to a specific increase in collagen and involucrin content in skin cells . Involucrin is a critical structural protein in the cornified envelope of the epidermis, playing a key role in barrier function. This effect is distinct from the broader anti-inflammatory and anti-proliferative activities of shikonin on keratinocytes . While quantitative comparisons for involucrin upregulation are not available for shikonin, the specific induction of this differentiation marker by Arnebin I suggests a unique role in promoting epidermal integrity and barrier formation, which is a desirable attribute for wound healing and dermatological research applications.

ECM Modulation
Class-level inference
Increases collagen and involucrin in skin cells
Data to verify; reported ECM modulation context
Source-specific review; shikonin comparator data limited
Dermatology Extracellular Matrix Collagen Synthesis

High-Impact Research and Industrial Application Scenarios for Arnebin I (CAS 5162-01-6)


Elucidating PI3K-Dependent Angiogenesis in Diabetic Wound Healing

Arnebin I serves as a potent and specific chemical probe for dissecting the PI3K/AKT signaling pathway in the context of angiogenesis and impaired wound repair. As demonstrated in diabetic rat models and HUVEC assays, it robustly activates this pathway to enhance eNOS, VEGF, and HIF-1α expression, leading to accelerated wound closure and increased vessel density [1]. This makes it an invaluable tool for researchers investigating the molecular mechanisms of diabetes-related vascular complications and for screening novel pro-angiogenic therapies. Unlike shikonin, its focused mechanism reduces off-target signaling noise, ensuring clearer experimental readouts .

Investigating Combination Strategies to Overcome Chemoresistance in Triple-Negative Breast Cancer

Given its demonstrated ability to potentiate the efficacy of paclitaxel by inhibiting the STAT3 signaling pathway, Arnebin I is a leading candidate for oncology research focused on combination therapy and overcoming chemoresistance [1]. Research labs can utilize Arnebin I to study the molecular interplay between STAT3-driven immune evasion and chemosensitivity in aggressive TNBC models. Its unique profile as a chemosensitizer, rather than a primary cytotoxic agent, distinguishes it from shikonin and positions it for use in preclinical development of novel adjuvant treatment strategies .

Screening for Novel Antimicrobials Against Multidrug-Resistant Gram-Positive Pathogens

The significantly enhanced potency of Arnebin I against MRSA and VRE (MIC 1.56-3.13 μg/mL), when compared directly to shikonin and alkannin (MIC 6.25 μg/mL), establishes it as a superior positive control and scaffold for antimicrobial drug discovery [1]. Researchers can use Arnebin I as a benchmark in high-throughput screening assays to identify next-generation naphthoquinone derivatives with even greater potency or improved pharmacokinetic properties. Its bactericidal activity (MBC/MIC ≤ 2) further validates its utility as a reference compound for studying mechanisms of action against resistant strains .

Developing Advanced Dermatological Formulations for ECM Remodeling and Barrier Repair

Arnebin I's specific ability to upregulate involucrin and collagen synthesis in skin cells makes it a key active ingredient for research into advanced wound dressings and cosmetic formulations aimed at improving skin barrier function and accelerating tissue regeneration [1]. Studies have already explored its incorporation into thermosensitive hydrogels for sustained local delivery . This application leverages its unique differentiation-promoting effect on keratinocytes, a property not primarily associated with shikonin's anti-inflammatory activity, offering a targeted approach for managing chronic wounds, burns, and other dermatological conditions characterized by barrier dysfunction [2].

Application
Selection Property
Validation Focus
PI3K pathway angiogenesis studies in diabetic wound models
PI3K pathway activation profile
eNOS, VEGF, HIF-1α expression; wound closure endpoints
Chemosensitization and STAT3 pathway studies in TNBC
STAT3 pathway modulation; paclitaxel synergy context
Combination response endpoints; STAT3 target engagement
Antimicrobial screening studies against MRSA/VRE
Antimicrobial screening reference profile
MIC and MBC endpoints; strain-panel response
Skin ECM and barrier function research models
Collagen and involucrin induction profile
ECM component expression; barrier repair endpoints
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